molecular formula C8H7F3N4 B15334961 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine

3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B15334961
M. Wt: 216.16 g/mol
InChI Key: NLURBAOSQUZLNQ-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a trifluoromethyl group at the 6-position and a methyl group at the 3-position. The unique structure of this compound imparts it with significant chemical stability and potential biological activity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-6-(trifluoromethyl)pyridine-2-amine with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux for several hours to facilitate the formation of the triazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a trifluoromethyl group and a methyl group in 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C8H7F3N4

Molecular Weight

216.16 g/mol

IUPAC Name

3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine

InChI

InChI=1S/C8H7F3N4/c1-4-13-14-7-6(12)2-5(3-15(4)7)8(9,10)11/h2-3H,12H2,1H3

InChI Key

NLURBAOSQUZLNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2N)C(F)(F)F

Origin of Product

United States

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